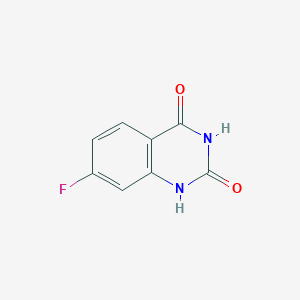

7-Fluoroquinazoline-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXRSUFHSHBLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506208 | |

| Record name | 7-Fluoroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76088-98-7 | |

| Record name | 7-Fluoroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione from 2-amino-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry, starting from 2-amino-4-fluorobenzoic acid. This document details the synthetic methodologies, experimental protocols, and relevant biological context, with a focus on the role of the quinazolinedione scaffold as a Poly(ADP-ribose) polymerase (PARP) inhibitor.

Introduction

Quinazoline-2,4(1H,3H)-diones are a class of fused heterocyclic compounds that form the core structure of numerous biologically active molecules. The introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical and pharmacological properties of the molecule, including its metabolic stability and binding affinity to biological targets. The starting material, 2-amino-4-fluorobenzoic acid, provides a direct and efficient route to this valuable scaffold.

Recent research has highlighted the potential of quinazoline-2,4(1H,3H)-dione derivatives as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors have emerged as a promising class of targeted therapies for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

Synthetic Pathways

The primary synthetic strategy for the construction of the this compound core from 2-amino-4-fluorobenzoic acid involves a cyclocondensation reaction. This can be achieved through two main pathways:

-

Reaction with Urea: Direct fusion of 2-amino-4-fluorobenzoic acid with urea at high temperatures is a classical and straightforward method for the formation of the quinazolinedione ring system.

-

Reaction with Isocyanates or Their Precursors: A more modern and often higher-yielding approach involves the in-situ generation of an isocyanate from the corresponding 2-aminobenzamide, followed by intramolecular cyclization. A one-pot synthesis using reagents like di-tert-butyl dicarbonate in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) has proven effective for this transformation.

This guide will focus on a representative experimental protocol adapted from a highly relevant, peer-reviewed synthesis of this compound.

Experimental Protocols

Representative Synthesis of this compound (5o) [1]

This one-pot synthesis is catalyzed by 4-dimethylaminopyridine (DMAP) and utilizes di-tert-butyl dicarbonate as the carbonyl source for the cyclization of 2-amino-4-fluorobenzamide.

Materials:

-

2-amino-4-fluorobenzamide

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-dimethylaminopyridine (DMAP)

-

Anhydrous solvent (e.g., Dioxane or THF)

Procedure:

-

To a solution of 2-amino-4-fluorobenzamide (1.0 eq) in an anhydrous solvent, add 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to afford this compound as a white solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound based on the representative protocol.

| Parameter | Value | Reference |

| Starting Material | 2-amino-4-fluorobenzamide | [1] |

| Key Reagents | Di-tert-butyl dicarbonate, DMAP | [1] |

| Yield | 79% | [1] |

| Melting Point | > 250 °C | [1] |

| ¹H NMR (400 MHz, DMSO-d₆) δ | 11.34 (brs, 1H), 11.24 (brs, 1H), 7.97–7.89 (m, 1H), 7.04–6.96 (m, 1H), 6.91–6.83 (m, 1H) | [1] |

| ¹³C NMR (100 MHz, DMSO-d₆) δ | 165.8 (d, J(F,C) = 249 Hz), 162.0, 150.3, 142.9 (d, J(F,C) = 13 Hz), 130.2 (d, J(F,C) = 11 Hz), 111.3, 110.3 (d, J(F,C) = 23 Hz), 101.5 (d, J(F,C) = 26 Hz) | [1] |

| ESI-HRMS m/z | calcd for C₈H₆FN₂O₂ [M + H]⁺ 181.0408, found: 181.0406 | [1] |

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from 2-amino-4-fluorobenzamide.

Caption: Synthetic workflow for this compound.

Signaling Pathway: PARP Inhibition

The quinazoline-2,4(1H,3H)-dione scaffold is a key pharmacophore in the development of PARP inhibitors. The following diagram illustrates the mechanism of action of PARP inhibitors in the context of DNA repair and cancer therapy.

Caption: PARP inhibition in DNA repair and cancer therapy.

Conclusion

The synthesis of this compound from 2-amino-4-fluorobenzoic acid or its amide derivative provides a versatile platform for the development of novel therapeutic agents. The quinazolinedione scaffold is a validated pharmacophore for the inhibition of PARP, offering a promising avenue for the treatment of cancers with specific DNA repair deficiencies. The experimental protocol and signaling pathway information provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoroquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 7-Fluoroquinazoline-2,4(1H,3H)-dione, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The document details its chemical structure, and available physical data, and outlines its primary mechanism of action as a potential antibacterial agent. While exhaustive experimental data for this specific molecule is not widely published, this guide furnishes general protocols for the determination of key physicochemical parameters and visualizes its biological pathway based on the activities of structurally related quinazoline-2,4(1H,3H)-dione derivatives.

Core Physicochemical Data

Quantitative experimental data for this compound is limited in publicly accessible literature. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₈H₅FN₂O₂ | [1] |

| Molecular Weight | 180.14 g/mol | [1] |

| Boiling Point | 246.1°C | N/A |

Note: The boiling point is cited from a chemical supplier and may be a predicted value. Experimental verification is recommended.

Biological Activity and Mechanism of Action

Quinazoline-2,4(1H,3H)-dione derivatives are recognized for their potential as antibacterial agents. They are known to function as inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This mechanism is analogous to that of fluoroquinolone antibiotics. By targeting these essential enzymes, this compound can disrupt bacterial DNA replication and repair, leading to bacterial cell death.

The following diagrams illustrate the proposed mechanism of action.

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. The melting point can be determined by heating a small sample in a capillary tube and observing the temperatures at which melting begins and is complete.

Apparatus:

-

Melting point apparatus (e.g., Electrothermal or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat to approximately 20°C below the approximate melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

Aqueous Solubility Determination

Principle: The equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature. The shake-flask method is a common technique for this determination.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Syringe filters (e.g., 0.22 µm)

-

pH meter

Procedure:

-

Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Add an excess amount of this compound to a known volume of each buffer solution in separate vials. The excess solid should be visually apparent.

-

Securely cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution appropriately and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

-

The measured concentration represents the aqueous solubility at that specific pH and temperature.

pKa Determination by UV-Vis Spectrophotometry

Principle: The pKa is the negative logarithm of the acid dissociation constant. For a compound with a chromophore in proximity to an ionizable group, the UV-Vis absorbance spectrum will change with the ionization state. By measuring the absorbance at various pH values, the pKa can be determined.

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

-

A series of buffer solutions covering a wide pH range

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions with known pH values, typically spanning at least 2 pH units above and below the expected pKa.

-

For each pH, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer solution in a cuvette. The final concentration of the compound should be consistent across all samples.

-

Record the UV-Vis spectrum for each sample over a relevant wavelength range.

-

Identify the wavelength(s) with the largest change in absorbance as a function of pH.

-

Plot the absorbance at the chosen wavelength(s) against the pH.

-

The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the midpoint of the sigmoidal curve.

logP (Octanol-Water Partition Coefficient) Determination

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octanol and water. logP is the logarithm of this ratio and is a measure of lipophilicity.

Apparatus:

-

Separatory funnels or vials

-

Mechanical shaker

-

Centrifuge

-

Analytical method for concentration determination (e.g., HPLC, GC)

-

Octanol (pre-saturated with water)

-

Water (pre-saturated with octanol)

Procedure:

-

Prepare a stock solution of this compound in either water or octanol.

-

In a separatory funnel or vial, combine a known volume of the pre-saturated octanol and a known volume of the pre-saturated water.

-

Add a known amount of the compound stock solution. The initial concentration should be such that it is well below the solubility limit in both phases.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully sample a known volume from both the aqueous and octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

The following diagram illustrates a typical experimental workflow for determining these physicochemical properties.

References

Crystal Structure Analysis of 7-Fluoroquinazoline-2,4(1H,3H)-dione: A Technical Guide

Disclaimer: As of the latest search, a complete, publicly available crystal structure determination for 7-Fluoroquinazoline-2,4(1H,3H)-dione has not been identified. This guide has been constructed using data from the closely related compounds, 2,4-Dichloro-7-fluoroquinazoline and the parent Quinazoline-2,4(1H,3H)-dione , to serve as a comprehensive template for researchers. The methodologies, data presentation, and visualizations are representative of a formal crystal structure analysis.

Introduction

Quinazoline-2,4(1H,3H)-dione and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] These activities include antimicrobial, anticancer, and anti-inflammatory properties.[1][4] The introduction of a fluorine atom at the 7-position of the quinazoline ring is anticipated to modulate the compound's electronic properties, membrane permeability, and metabolic stability, potentially enhancing its therapeutic efficacy.

This technical guide provides a framework for the crystal structure analysis of this compound. It outlines the synthesis, crystallization, and X-ray diffraction analysis protocols. While the crystallographic data for the title compound is not available, data for analogous compounds are presented to illustrate the expected structural parameters and intermolecular interactions.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process starting from 2-amino-4-fluorobenzoic acid.[5]

Step 1: Urea Formation

A suspension of 2-amino-4-fluorobenzoic acid in water is treated with acetic acid, followed by the dropwise addition of a sodium cyanate (NaOCN) solution under vigorous stirring. The reaction mixture is stirred at room temperature.

Step 2: Cyclization

Sodium hydroxide (NaOH) is added in portions to the reaction mixture, which is then cooled. Concentrated hydrochloric acid (HCl) is added dropwise to adjust the pH to approximately 4, inducing the precipitation of the product. The resulting solid is filtered, washed with water, and air-dried to yield this compound.[5]

References

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline-2,4(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ptfarm.pl [ptfarm.pl]

- 5. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 7-Fluoroquinazoline-2,4(1H,3H)-dione

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 7-Fluoroquinazoline-2,4(1H,3H)-dione, a critical parameter for its application in drug discovery and development. Due to its importance in ensuring reliable results in biological assays and influencing bioavailability, a thorough understanding of its solubility is paramount.[1][2]

While specific quantitative solubility data for this compound across a range of common laboratory solvents is not extensively documented in publicly available literature, this guide provides qualitative insights and a comprehensive, state-of-the-art experimental protocol for its determination.

Solubility Profile of this compound

Table 1: Summary of Qualitative Solubility and Use in Common Solvents

| Solvent | Type | Observed Use & Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Aprotic | Commonly used as a solvent to create high-concentration stock solutions (e.g., 10-20 mM) for biological assays and high-throughput screening.[1][2][3] This indicates high solubility . |

| Acetone | Aprotic | Used as a recrystallization solvent for the related compound 2,4-dichloro-7-fluoroquinazoline, which is synthesized from this compound.[4] This suggests moderate solubility , likely higher at elevated temperatures. |

| Water / Aqueous Buffer | Protic | As with many heterocyclic compounds developed as drug candidates, aqueous solubility is often low and is a critical property to measure.[5] Low solubility can negatively impact bioavailability and lead to unreliable in vitro test results.[2] |

| Ethanol / Methanol | Protic | Often used in the purification of related quinazoline derivatives.[6] Solubility is expected to be compound-specific but generally lower than in DMSO. |

Given the lack of specific data, experimental determination of solubility is essential. The following section details the "gold standard" method for this purpose.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for measuring thermodynamic (or equilibrium) solubility.[7][8] It measures the concentration of a saturated solution where the dissolved compound is in equilibrium with its undissolved solid form.[9]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a controlled temperature and at equilibrium.

Materials:

-

This compound (solid, pure form)

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, Methanol, Acetonitrile)

-

Glass vials with screw caps (e.g., 1.5 mL or 4 mL)

-

Analytical balance

-

Thermomixer or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or PVDF)

-

Appropriate analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes for standard preparation

Methodology:

-

Preparation:

-

Set the thermomixer or incubator shaker to the desired temperature (e.g., 25 °C).

-

Prepare a series of calibration standards of the test compound in the selected solvent or a strong solvent like DMSO.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, which can be visually confirmed.[7]

-

Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in the thermomixer or shaker.

-

Agitate the samples at a constant speed (e.g., 700-850 rpm) for a sufficient duration to reach equilibrium.[1][9] A period of 24 to 48 hours is standard for thermodynamic solubility to ensure the dissolution/precipitation equilibrium is fully reached.[2][10]

-

-

Phase Separation:

-

After incubation, allow the vials to rest briefly to let the solid material settle.

-

To separate the saturated supernatant from the excess solid, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 10-15 minutes).

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a chemical-resistant syringe filter (e.g., 0.22 µm) into a clean vial. This step must be done carefully to avoid disturbing the solid pellet.

-

-

-

Quantification:

-

Dilute the clear, saturated supernatant with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the compound's concentration.[2][11]

-

Calculate the original concentration in the supernatant by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Caption: Workflow for the Shake-Flask Method of Solubility Determination.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. ptfarm.pl [ptfarm.pl]

- 4. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. tandfonline.com [tandfonline.com]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. evotec.com [evotec.com]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

A Technical Guide to Quantum Chemical Calculations for 7-Fluoroquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the theoretical framework and practical workflow for conducting quantum chemical calculations on 7-Fluoroquinazoline-2,4(1H,3H)-dione. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, this document provides a robust methodology based on established practices for similar heterocyclic compounds and quinazoline derivatives, which are of significant interest in medicinal chemistry.[1][2][3][4][5][6][7][8][9]

Introduction: The Role of Computational Chemistry in Drug Discovery

Quantum chemical (QC) calculations are a powerful tool in modern drug discovery, offering deep insights into molecular structure, stability, reactivity, and spectroscopic properties.[10][11] For a molecule like this compound, a scaffold of interest for potential therapeutic agents, these calculations can predict its behavior at a molecular level. This in silico approach accelerates research by enabling rational drug design, predicting molecular interactions, and helping to interpret experimental data.[10][11]

The Computational Workflow

A systematic quantum chemical analysis follows a structured workflow to ensure the reliability and accuracy of the calculated properties. This process begins with the initial molecular structure and progresses through geometry optimization, frequency analysis, and the calculation of various molecular properties.[10][12]

Experimental Protocols and Methodologies

Synthesis of the Parent Compound

While detailed experimental protocols for quantum calculations are computational, they are often performed to complement or predict the outcomes of experimental work. The synthesis of quinazoline-2,4(1H,3H)-dione derivatives typically involves the cyclocondensation of substituted anthranilic acids or esters.[7][9] For 7-fluoro-substituted analogs, a common starting material is 4-fluoroanthranilic acid.

Computational Methodology

The predominant method for quantum chemical calculations on drug-like molecules is Density Functional Theory (DFT) due to its excellent balance of accuracy and computational cost.[13][14][15]

Experimental Protocol: A General DFT Calculation Procedure

-

Structure Preparation:

-

An initial 3D structure of this compound is constructed using molecular building software (e.g., Avogadro, GaussView, IQmol).[16]

-

-

Geometry Optimization:

-

The initial structure is optimized to find the lowest energy conformation on the potential energy surface.

-

Method: DFT is employed. A common and well-validated functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[13]

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) or 6-311+G(d,p) is typically chosen. The inclusion of polarization functions (d,p) is crucial for accurately describing bonding in heterocyclic systems.[13]

-

Software: Calculations are performed using standard quantum chemistry packages like Gaussian, ORCA, or Q-Chem.[16][17]

-

-

Frequency Analysis:

-

A frequency calculation is performed at the same level of theory as the optimization.

-

Purpose 1 (Verification): The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Purpose 2 (Thermodynamics): This calculation yields thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Purpose 3 (Spectroscopy): The calculated vibrational frequencies and intensities can be used to simulate the molecule's Infrared (IR) spectrum.[1]

-

-

Property Calculations:

-

Using the optimized geometry, single-point energy calculations are performed, often with a larger basis set for higher accuracy, to determine various electronic and spectroscopic properties.

-

Electronic Properties: Analysis of the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) population analysis provides insights into reactivity, charge distribution, and potential sites for electrophilic or nucleophilic attack.[4][13]

-

Spectroscopic Properties: NMR chemical shifts (using the GIAO method), and electronic transitions (using Time-Dependent DFT, or TD-DFT) can be calculated to predict NMR and UV-Vis spectra, respectively.[4]

-

Data Presentation

The following tables illustrate the type of quantitative data generated from these calculations. Note: The values presented are hypothetical examples for this compound, as specific published data is unavailable.

Table 1: Optimized Geometrical Parameters (Illustrative) Method: B3LYP/6-31G(d,p)

| Parameter | Atom(s) | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Bond | C2-N1 | 1.38 | - | - |

| Bond | C4-C4a | 1.46 | - | - |

| Bond | C7-F | 1.35 | - | - |

| Angle | N1-C2-N3 | - | 117.5 | - |

| Angle | C6-C7-C8 | - | 120.1 | - |

| Dihedral | C4a-C5-C6-C7 | - | - | 0.5 |

Table 2: Calculated Vibrational Frequencies (Illustrative) Method: B3LYP/6-31G(d,p)

| Mode | Frequency (cm⁻¹) | IR Intensity | Assignment |

| 1 | 3450 | High | N-H Stretch (N1-H) |

| 2 | 3380 | High | N-H Stretch (N3-H) |

| 3 | 1715 | Very High | C=O Stretch (C4) |

| 4 | 1680 | Very High | C=O Stretch (C2) |

| 5 | 1610 | Medium | Aromatic C=C Stretch |

| 6 | 1250 | High | C-F Stretch |

Table 3: Key Electronic Properties (Illustrative) Method: B3LYP/6-31G(d,p)

| Property | Value | Unit |

| Total Energy | -645.1234 | Hartrees |

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -1.79 | eV |

| HOMO-LUMO Gap | 5.06 | eV |

| Dipole Moment | 3.45 | Debye |

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule interacts with biological targets is crucial. While quantum calculations focus on the molecule itself, their outputs are essential for the next stage: molecular docking and molecular dynamics simulations. These simulations predict how the ligand (the drug molecule) binds to a protein's active site.

The outputs from quantum chemical calculations, such as the molecular electrostatic potential (MEP) and atomic partial charges, are used to generate the force fields required for accurate molecular docking simulations.[10] This allows researchers to predict the binding mode and affinity of this compound with a target protein, guiding further drug design and optimization.

References

- 1. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ptfarm.pl [ptfarm.pl]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene a ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03454F [pubs.rsc.org]

- 13. lupinepublishers.com [lupinepublishers.com]

- 14. dft.uci.edu [dft.uci.edu]

- 15. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]

Tautomerism in 7-Fluoroquinazoline-2,4(1H,3H)-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric phenomena in 7-Fluoroquinazoline-2,4(1H,3H)-dione. While this specific molecule has limited direct research, this guide synthesizes data from analogous quinazolinedione derivatives to present a robust theoretical and practical framework. The document covers the fundamental principles of tautomerism, the influence of the 7-fluoro substituent, detailed experimental protocols for tautomeric analysis, and the engagement of the quinazolinedione scaffold in key signaling pathways. Quantitative data from related compounds are summarized, and logical workflows and signaling pathways are visualized using the DOT language.

Introduction to Tautomerism in Quinazoline-2,4(1H,3H)-diones

Quinazoline-2,4(1H,3H)-dione, a core heterocyclic scaffold, is capable of existing in several tautomeric forms due to the migration of protons between nitrogen and oxygen atoms. The primary equilibrium exists between the diketo form and various enol forms. The diketo tautomer is generally the most stable and predominant form in the solid state and in various solvents. However, the tautomeric equilibrium can be influenced by factors such as the electronic nature of substituents and the polarity of the solvent.

The introduction of a fluorine atom at the 7-position of the quinazoline-2,4(1H,3H)-dione core is expected to influence the tautomeric equilibrium. Fluorine is a highly electronegative atom and acts as an electron-withdrawing group, which can stabilize the enol form.[1][2][3] This guide will explore the theoretical underpinnings of this effect and provide methodologies to experimentally validate these predictions.

Tautomeric Forms of this compound

The potential tautomeric forms of this compound are depicted below. The diketo form is generally considered the most stable, but the presence of the electron-withdrawing fluorine atom at the 7-position may increase the population of the enol forms.

Caption: Potential tautomeric forms of this compound.

Quantitative Analysis of Tautomeric Equilibrium

| Compound | Solvent | Predominant Tautomer | Method | Reference |

| Quinazoline-2,4(1H,3H)-dione | DMSO | Diketo | 15N NMR | [4] |

| 2-Hydrazono-3-phenylquinazolin-4(3H)-one | DMSO | Imino | 15N NMR | [4] |

Experimental Protocols for Tautomer Analysis

Synthesis of this compound

A reported synthesis of this compound starts from 2-amino-4-fluorobenzoic acid.[5]

Protocol:

-

A suspension of 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in water (2L) is treated with acetic acid (80 ml).

-

A solution of NaOCN (105 g, 1.616 mol) in water (800 ml) is added dropwise with vigorous stirring.

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

NaOH (480 g, 12 mol) is added in small portions, and the mixture is cooled to room temperature.

-

Concentrated HCl (~1.2L) is added dropwise to attain a pH of ~4.

-

The formed precipitate is separated by filtration, washed with water, and air-dried to yield this compound.[5]

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.

¹H NMR Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Analysis: The diketo form is expected to show two distinct N-H proton signals. The enol forms would exhibit an O-H proton signal and only one N-H signal. Integration of these unique signals allows for the determination of the tautomeric ratio. For 6-fluoroquinazoline-2,4(1H,3H)-dione in DMSO-d₆, broad singlets for the N-H protons are observed around 11.40 and 11.19 ppm.[6]

¹³C NMR Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-30 mg) in a deuterated solvent.

-

Data Acquisition: Acquire a ¹³C NMR spectrum.

-

Analysis: The diketo form will show two carbonyl carbon signals (C2 and C4) typically in the range of 150-165 ppm. The enol forms will have one carbonyl signal and a signal for a carbon attached to a hydroxyl group (C-OH) at a higher field. For 6-fluoroquinazoline-2,4(1H,3H)-dione, the carbonyl carbons appear at 162.1 and 150.0 ppm.[6]

4.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of different functional groups in the solid state.

Protocol:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.

-

Data Acquisition: Record the IR spectrum.

-

Analysis: The diketo tautomer will exhibit characteristic C=O stretching vibrations in the region of 1650-1720 cm⁻¹. The enol tautomers would show O-H stretching bands (broad, ~3200-3600 cm⁻¹) and C=N stretching bands.

Signaling Pathways and Biological Activity

Quinazolinedione derivatives have been identified as inhibitors of several key signaling pathways implicated in cancer and other diseases.

PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair.[7] Quinazolinone-based compounds have been developed as PARP-1 inhibitors, which can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms.[8][9]

Caption: Inhibition of the PARP-1 signaling pathway by quinazolinedione derivatives.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when dysregulated, can drive cancer cell proliferation.[10][11] Quinazolinone derivatives are a well-established class of EGFR inhibitors.[12][13]

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

PI3K/Akt Signaling Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is common in many cancers. Some quinazoline derivatives have been shown to inhibit this pathway.[2]

Caption: Inhibition of the PI3K/Akt signaling pathway by quinazolinedione derivatives.

Conclusion

The tautomerism of this compound represents a nuanced aspect of its chemistry with significant implications for its biological activity. While direct experimental data for this specific molecule is sparse, a comprehensive understanding can be extrapolated from the broader class of quinazolinediones. The electron-withdrawing nature of the 7-fluoro substituent likely influences the tautomeric equilibrium, a hypothesis that can be rigorously tested using the detailed spectroscopic protocols provided in this guide. Furthermore, the established role of the quinazolinedione scaffold as an inhibitor of critical signaling pathways such as PARP-1, EGFR, and PI3K/Akt underscores the therapeutic potential of this compound and its derivatives. This technical guide serves as a foundational resource for researchers and drug development professionals, providing the necessary theoretical background and practical methodologies to further investigate and harness the chemical and biological properties of this promising compound.

References

- 1. fiveable.me [fiveable.me]

- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 4. This compound [myskinrecipes.com]

- 5. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 12. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Potential biological activities of fluorinated quinazolinediones

An In-Depth Technical Guide to the Potential Biological Activities of Fluorinated Quinazolinediones

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The strategic incorporation of fluorine atoms into the quinazolinone core has emerged as a powerful strategy to enhance pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by fluorinated quinazolinedione derivatives, with a focus on their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. The content herein summarizes key quantitative data, details relevant experimental protocols, and illustrates critical biological pathways and workflows to support ongoing research and development efforts in this promising area.

Anticancer Activities

Fluorinated quinazolinones have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.[4] A major target for these compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[5][6]

Mechanism of Action: EGFR and PI3K Pathway Inhibition

Many fluorinated quinazoline derivatives function as potent and selective EGFR inhibitors, binding to the ATP-binding site of the kinase domain and disrupting the downstream signaling cascade.[5][7] This inhibition blocks critical pathways like PI3K/Akt and MAPK/Erk, ultimately leading to cell cycle arrest and apoptosis.[4][7] The fluorine atom often plays a crucial role in enhancing the binding affinity and selectivity of these compounds for their target kinases.[4]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various fluorinated quinazolinedione derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity.

| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ Value | Reference |

| Compound 2a | A431 (Epidermoid Carcinoma) | EGFR (wild type) | 5.06 nM | [7] |

| Compound 8h (KCP10068F) | A549 (Non-small cell lung) | T-type calcium channel (Caᵥ3.2) block | 5.9 µM | [8] |

| Compound 45 | MCF-7 (Breast), HEK-293 | Not specified | Micromolar range | [9] |

| Quinazoline-pyrrole hybrids | MCF-7, A-549 | Not specified | Moderate to promising | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

-

Cell Seeding: Human cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a specified density and allowed to adhere overnight.[6]

-

Compound Treatment: The cells are then treated with various concentrations of the fluorinated quinazolinone derivatives and incubated for a standard period (e.g., 48-72 hours).

-

MTT Addition: Following incubation, MTT solution is added to each well. Live cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble purple formazan.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Anti-inflammatory Activities

Several fluorinated quinazolinone derivatives exhibit potent anti-inflammatory properties, often through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.[2][11]

Mechanism of Action: COX-2 and NF-κB Inhibition

A primary mechanism for the anti-inflammatory effect of these compounds is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[2] Additionally, some derivatives have been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[12] By preventing the phosphorylation of IκBα and the subsequent translocation of p65 to the nucleus, these compounds can significantly reduce the expression of pro-inflammatory genes.[12]

Quantitative Data: In Vitro and In Vivo Activity

The anti-inflammatory potential of these compounds has been assessed using various models, with some showing efficacy comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound Class/ID | Assay | Activity Noted | Reference |

| Compounds 8, 13, 9, 10 | In vitro anti-inflammatory assay | Highest activity, strong binding to COX-2 binding site | [2] |

| Compound V | In vivo (model not specified) | High activity in comparison to celecoxib | [2] |

| Compounds 9b, 10b | In vivo rat paw edema | ~80% of the activity of indomethacin (standard) | [13] |

| Compound 8c | LPS-induced inflammation | Potent anti-inflammatory activity with low toxicity | [12] |

| Fluproquazone | Marketed Drug | Potent NSAID | [11] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[13]

-

Animal Grouping: Male Wistar rats are divided into control, standard (e.g., indomethacin), and test groups.

-

Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg) one hour before the carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at baseline (before injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for the standard and test groups relative to the control group.

Antimicrobial Activities

Fluorinated quinazolinones have also been investigated for their antibacterial and antifungal properties. The incorporation of a fluorine atom, a hallmark of the potent fluoroquinolone class of antibiotics, can enhance the antimicrobial efficacy of the quinazolinone scaffold.[14]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

MIC values are determined to quantify the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class/ID | Microorganism | Activity (EC₅₀ / Other) | Reference |

| Compounds 6d-6i, 6m-6r, 6u-6x | Xanthomonas axonopodis pv. citri (Xac) | EC₅₀ values ranging from 14.42 to 38.91 µg/mL | [15] |

| QNZ 4 & QNZ 6-AgNPs | E. coli K1, S. pyogenes, K. pneumoniae | Enhanced antibacterial activity compared to compounds alone | [14] |

| Indole-fluorinated quinazolinones | S. aureus | Active against the screened bacteria | [16] |

| Various 2,3-disubstituted derivatives | E. coli, various fungi | Mild antibacterial effects, good antifungal effects (MIC ~32 µg/mL) | [17] |

Experimental Protocol: Microbroth Dilution for MIC Determination

The microbroth dilution assay is a standard method for determining the MIC of antimicrobial agents.

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., E. coli, S. aureus) is prepared.

-

Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).

Neuroprotective and CNS Activities

The ability of small molecules to cross the blood-brain barrier is critical for treating central nervous system (CNS) disorders. Fluorine incorporation can enhance this property.[18] Select fluorinated quinazolinediones have been explored for their potential in neuroprotection and as anticonvulsant or CNS depressant agents.[19][20]

Potential Applications and Mechanisms

-

Neuroprotection: Certain quinazoline derivatives act as phosphodiesterase 7 (PDE7) inhibitors. Inhibition of PDE7 has been shown to be a viable strategy for neuroprotection, with one compound demonstrating amelioration of brain damage in a stroke model.[19]

-

Anticonvulsant Activity: Several novel fluorinated quinazolinones have shown significant anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) seizure tests, suggesting potential for epilepsy treatment.[20]

-

CNS Depressant Activity: Some polyfluorinated quinazolones have exhibited significant CNS depressant effects, evaluated by their ability to prolong pentobarbital-induced sleeping time.[21]

Conclusion

Fluorinated quinazolinediones represent a versatile and highly promising class of heterocyclic compounds with a broad spectrum of biological activities. The strategic introduction of fluorine enhances their pharmacological profiles, leading to potent inhibitors of key targets in oncology, inflammation, and infectious diseases. The data summarized in this guide highlight the significant potential of these scaffolds. Continued exploration through rational design, synthesis, and rigorous biological evaluation, guided by the experimental and computational methods outlined, will undoubtedly pave the way for the development of novel therapeutics based on the fluorinated quinazolinedione core.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Anti-Inflammatory Activity of Novel Quinazolines – Oriental Journal of Chemistry [orientjchem.org]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents | MDPI [mdpi.com]

- 12. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and three-dimensional quantitative structure-activity relationship study of quinazoline derivatives containing a 1,3,4-oxadiazole moiety as efficient inhibitors against Xanthomonas axonopodis pv. citri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Fluorinated quinazolones III: synthesis and CNS depressant activity of fluorinated quinazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 7-Fluoroquinazoline-2,4(1H,3H)-dione Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial effects. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of a specific derivative, 7-Fluoroquinazoline-2,4(1H,3H)-dione. We detail a systematic approach encompassing target identification, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore analysis. Furthermore, this guide provides detailed experimental protocols for the subsequent validation of in silico predictions, including enzymatic and cell-based assays. The methodologies and visualizations presented herein are intended to serve as a robust framework for researchers engaged in the discovery and development of novel therapeutics based on the quinazolinedione core.

Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold

Quinazoline and its derivatives are nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research. The oxidized form, quinazoline-2,4(1H,3H)-dione, serves as a versatile scaffold for the synthesis of compounds with diverse pharmacological applications.[1] Derivatives of this core structure have been investigated for a multitude of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3] Notably, quinazoline-2,4(1H,3H)-dione derivatives have been identified as inhibitors of various enzymes, including bacterial gyrase and DNA topoisomerase IV, as well as protein kinases such as c-Met and VEGFR-2.[4][5] The introduction of a fluorine atom at the 7-position of the quinazoline ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile.

This guide focuses on a systematic in silico approach to predict and subsequently validate the bioactivity of this compound.

Proposed In Silico Bioactivity Prediction Workflow

The prediction of bioactivity for a novel compound like this compound can be systematically approached using a multi-step computational workflow. This process, illustrated below, integrates target prediction with detailed molecular interaction analysis to generate testable hypotheses regarding the compound's mechanism of action.

Methodologies for In Silico Prediction

Target Identification (Target Fishing)

Given that the quinazoline-2,4(1H,3H)-dione scaffold is known to target bacterial topoisomerases and protein kinases, our initial hypothesis is that this compound may exhibit similar activities.

-

Similarity Searching: The 2D structure of the compound will be used to search chemical databases (e.g., ChEMBL, PubChem) for structurally similar compounds with known biological targets.

-

Reverse Docking: The 3D structure of the compound will be docked against a library of known protein structures to identify potential binding partners based on predicted binding affinities.

Hypothesized Primary Targets:

-

Bacterial DNA Gyrase/Topoisomerase IV: Based on the known activity of quinazolinedione derivatives as fluoroquinolone-like inhibitors.[4]

-

c-Met/VEGFR-2 Tyrosine Kinases: Based on the demonstrated dual inhibitory activity of other 3-substituted quinazoline-2,4(1H,3H)-dione derivatives.[5]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structures of the target proteins (e.g., E. coli DNA Gyrase B, human c-Met kinase domain) from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges using software like AutoDockTools or Schrödinger's Protein Preparation Wizard.

-

-

Ligand Preparation:

-

Draw the 2D structure of this compound and convert it to a 3D structure.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

-

Docking Simulation:

-

Define the binding site (grid box) based on the location of the co-crystallized ligand in the PDB structure.

-

Perform docking using software such as AutoDock Vina or GLIDE.

-

Analyze the resulting poses and binding energies (kcal/mol) to predict binding affinity and key interactions (hydrogen bonds, hydrophobic interactions, etc.).

-

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| E. coli DNA Gyrase B | 1KZN | -8.5 | Asp73, Arg76 | Hydrogen Bond, Pi-Cation |

| Human c-Met Kinase | 3DKC | -9.2 | Met1160, Asp1222 | Hydrogen Bond, Hydrophobic |

| Human VEGFR-2 Kinase | 1YWN | -8.9 | Cys919, Asp1046 | Hydrogen Bond, Pi-Sulfur |

Note: The data in this table is hypothetical and for illustrative purposes. Actual results would be generated from the docking simulation.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models mathematically correlate the chemical structure of a set of compounds with their biological activity.[6]

Protocol:

-

Data Set Collection: Compile a dataset of quinazolinedione derivatives with known inhibitory activity (e.g., IC50 values) against the target of interest (e.g., c-Met).

-

Descriptor Calculation: For each molecule in the dataset, calculate a range of molecular descriptors (e.g., topological, electronic, steric).

-

Model Building: Split the dataset into training and test sets. Use statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with biological activity.[7]

-

Model Validation: Validate the model's predictive power using the test set and statistical metrics (e.g., r², q²).

-

Prediction: Use the validated QSAR model to predict the bioactivity of this compound.

Pharmacophore Modeling

A pharmacophore model defines the essential 3D arrangement of chemical features necessary for biological activity.

Protocol:

-

Model Generation:

-

Ligand-based: If a set of active ligands is known, align them and identify common chemical features (hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

-

Structure-based: Analyze the ligand-binding pocket of the target protein to identify key interaction points.

-

-

Database Screening: Use the generated pharmacophore model as a 3D query to screen large compound libraries for molecules that match the pharmacophoric features.

-

Hit Analysis: Analyze the retrieved hits for structural diversity and potential novelty.

Experimental Validation Protocols

In silico predictions must be validated through experimental assays.

Enzymatic Assays

4.1.1. DNA Gyrase Supercoiling Assay

Objective: To determine the inhibitory effect of this compound on the supercoiling activity of bacterial DNA gyrase.

Materials:

-

E. coli DNA Gyrase

-

Relaxed pBR322 DNA substrate

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol)

-

This compound (dissolved in DMSO)

-

Ciprofloxacin (positive control)

-

Agarose gel, Gel loading buffer, Ethidium bromide

Procedure:

-

Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound or control.

-

Initiate the reaction by adding DNA gyrase.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction by adding gel loading buffer (containing SDS and EDTA).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize under UV light. The amount of supercoiled DNA will decrease with increasing inhibitor concentration.

4.1.2. Kinase Activity Assay (e.g., c-Met)

Objective: To quantify the inhibitory activity of the compound against a specific protein kinase.

Materials:

-

Recombinant human c-Met kinase

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

ATP

-

Peptide substrate

-

This compound (in DMSO)

-

Staurosporine (positive control)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

Procedure:

-

In a 96-well plate, add kinase buffer, the test compound at various concentrations, and the peptide substrate.

-

Add the c-Met kinase to all wells except the negative control.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal.

-

A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

-

Calculate IC50 values from the dose-response curve.

Table 2: Hypothetical Enzymatic Assay Results

| Assay | Target | IC50 (µM) of Test Compound | IC50 (µM) of Positive Control |

| Supercoiling | E. coli DNA Gyrase | 15.2 | 0.8 (Ciprofloxacin) |

| Kinase Activity | c-Met | 5.8 | 0.01 (Staurosporine) |

Note: This data is hypothetical and for illustrative purposes.

Cell-Based Assays

4.2.1. Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound (in DMSO)

-

Ciprofloxacin (positive control)

-

96-well microtiter plates

Procedure:

-

Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (no drug) and negative (no bacteria) growth controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

4.2.2. Anticancer Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT-116, A549)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound (in DMSO)

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or control for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[8][9]

Signaling Pathway Analysis

Should the in silico and experimental data suggest a primary target (e.g., c-Met), the next logical step is to analyze the downstream signaling pathways affected by the compound's inhibitory action.

Conclusion

The integration of in silico prediction methods with targeted experimental validation provides a powerful and efficient strategy for elucidating the bioactivity of novel chemical entities. This technical guide has outlined a comprehensive workflow for predicting and validating the biological activities of this compound. By leveraging computational tools for target identification, molecular docking, and activity prediction, researchers can generate robust hypotheses that guide and streamline the experimental validation process. The detailed protocols provided for enzymatic and cell-based assays offer a clear path for confirming in silico findings and further characterizing the therapeutic potential of this promising compound. This systematic approach is anticipated to accelerate the drug discovery and development pipeline for new quinazolinedione-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 3. fiveable.me [fiveable.me]

- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neovarsity.org [neovarsity.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Versatile Scaffold: 7-Fluoroquinazoline-2,4(1H,3H)-dione in Modern Medicinal Chemistry

For Immediate Release: Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the applications of 7-fluoroquinazoline-2,4(1H,3H)-dione, a privileged scaffold in medicinal chemistry. This document provides detailed application notes, experimental protocols, and quantitative data for its use in developing novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders.

The quinazoline-2,4(1H,3H)-dione core is a well-established pharmacophore, and the introduction of a fluorine atom at the 7-position can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This makes the 7-fluoro derivative a particularly attractive starting point for the design of potent and selective inhibitors for various biological targets.

Application in Oncology: Targeting PARP and EGFR

The this compound scaffold has proven to be a valuable framework for the development of inhibitors targeting key enzymes in cancer progression, namely Poly(ADP-ribose) polymerase (PARP) and Epidermal Growth Factor Receptor (EGFR).

PARP Inhibition

Derivatives of this compound have been synthesized and identified as potent inhibitors of PARP-1 and PARP-2, enzymes crucial for DNA repair in cancer cells.[1][2] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations.

| Compound ID | Target | IC50 (nM) | Reference |

| 11a | PARP-1 | 467 | [3] |

| PARP-2 | 11.5 | [3] | |

| 10 | PARP-1 | < 3.12 µM (in MX-1 cells) | [1][2] |

| 11 | PARP-1 | 3.02 µM (in MX-1 cells) | [1][2] |

| 12c | PARP-1 | 30.38 | [2] |

| Olaparib (Reference) | PARP-1 | 27.89 | [2] |

EGFR Inhibition

The scaffold has also been successfully employed to generate inhibitors of EGFR, a receptor tyrosine kinase often overexpressed or mutated in various cancers. These inhibitors can block downstream signaling pathways that promote cell proliferation and survival. Several quinazoline-based EGFR inhibitors are already FDA-approved, highlighting the potential of this scaffold.

| Compound ID | Target | IC50 (nM) | Reference |

| Compound 8 | EGFRwt | 0.8 | [4] |

| EGFRT790M/L858R | 2.7 | [4] | |

| Compound 15 | EGFR | 5.9 | [4] |

| Vandetanib (Reference) | EGFR | 19.76 | [4] |

| Afatinib (Reference) | EGFRwt | 0.6 | [4] |

| EGFRT790M/L858R | 3.5 | [4] |

Application in Neurodegenerative Diseases: Cholinesterase Inhibition

Derivatives of the quinazoline scaffold are being investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

| Compound ID | Target | IC50 (µM) | Reference |

| Tacrine (Reference) | AChE | 0.03 (AAA activity) | [5] |

| BChE | - | ||

| Heptyl-physostigmine (Reference) | AChE | 0.37 (AAA activity) | [5] |

| BChE | 0.11 (AAA activity) | [5] | |

| Donepezil (Reference) | AChE | 53.6 ng/mL (plasma IC50) | [3] |

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of the this compound scaffold starts from 2-aminobenzamides.[6]

General Procedure:

-

To a solution of the appropriate 2-aminobenzamide in a suitable solvent, add di-tert-butyl dicarbonate.

-

The reaction mixture is then treated with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired this compound.

Synthesis workflow for this compound.

PARP Inhibition Assay Protocol

The activity of PARP inhibitors can be assessed using a colorimetric assay that measures the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins.[7]

Materials:

-

Histone-coated plates

-

PARP enzyme

-

Biotinylated NAD+

-

Streptavidin-HRP

-

Colorimetric substrate

-

Test compounds (derivatives of this compound)

Procedure:

-

Add test compounds at various concentrations to the wells of the histone-coated plate.

-

Add the PARP enzyme and biotinylated NAD+ to initiate the reaction.

-

Incubate the plate to allow for the PARP-mediated biotinylation of histones.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP, which binds to the biotinylated histones.

-

Wash the plate again.

-

Add the colorimetric substrate and measure the absorbance at the appropriate wavelength.

-

Calculate the IC50 values from the dose-response curves.

Experimental workflow for the PARP inhibition assay.

EGFR Kinase Assay Protocol

The inhibitory activity against EGFR can be determined using a continuous-read kinase assay.[8]

Materials:

-

Recombinant EGFR enzyme (wild-type or mutant)

-

ATP

-

Fluorescent peptide substrate

-

Kinase reaction buffer

-

Test compounds

Procedure:

-

Pre-incubate the EGFR enzyme with serially diluted test compounds in a microtiter plate.

-

Initiate the kinase reaction by adding a mixture of ATP and the fluorescent peptide substrate.

-

Monitor the increase in fluorescence intensity over time using a plate reader.

-

Determine the initial reaction velocity from the linear portion of the progress curves.

-

Plot the initial velocity against the inhibitor concentration to calculate the IC50 value.

EGFR signaling pathway and the point of inhibition.

Acetylcholinesterase Inhibition Assay Protocol

The inhibitory effect on acetylcholinesterase can be measured using the colorimetric Ellman's method.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Assay buffer

-

Test compounds

Procedure:

-

Pre-incubate the AChE enzyme with various concentrations of the test compounds.

-

Initiate the reaction by adding the substrate ATCI.

-

The enzyme hydrolyzes ATCI to thiocholine.

-

Thiocholine reacts with DTNB to produce a yellow-colored product.

-

Measure the absorbance of the yellow product at 412 nm over time.

-

Determine the rate of the reaction and calculate the percentage of inhibition to derive the IC50 value.

Conclusion

The this compound scaffold represents a highly promising platform for the discovery of new therapeutic agents. Its versatility allows for the development of potent and selective inhibitors for a variety of important biological targets. The detailed protocols and data presented here are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

- 1. 7-Fluoroquinoline-2,4(1H,3H)-dione () for sale [vulcanchem.com]

- 2. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BJOC - Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione and its subsequent derivatization. The methodologies outlined are compiled from established synthetic routes and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery.

Synthesis of the Core Scaffold: this compound

The foundational step in the synthesis of various derivatives is the construction of the this compound core. A common and effective method commences with 2-amino-4-fluorobenzoic acid.

Protocol 1: Synthesis from 2-Amino-4-fluorobenzoic Acid

This two-step protocol involves the formation of a urea derivative followed by cyclization.

Step 1: Urea Formation

A suspension of 2-amino-4-fluorobenzoic acid in water is treated with an aqueous solution of sodium cyanate, followed by the addition of acetic acid to facilitate the reaction.

Step 2: Cyclization

The intermediate urea derivative is then cyclized under basic conditions using sodium hydroxide to yield this compound. The final product is precipitated by acidifying the reaction mixture.

Quantitative Data for Protocol 1

| Step | Starting Material | Reagents | Solvent | Key Conditions | Product | Yield |

| 1 | 2-Amino-4-fluorobenzoic acid (100 g, 0.645 mol) | Sodium cyanate (105 g, 1.616 mol), Acetic acid (80 ml) | Water (2.8 L) | Vigorous stirring, Room temperature, 30 min | Intermediate Urea Derivative | Not Isolated |